molecular formula C7H6N2O3 B1599414 3-Nitrobenzaldoxime CAS No. 3431-62-7

3-Nitrobenzaldoxime

Cat. No.: B1599414
CAS No.: 3431-62-7
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-YVMONPNESA-N
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Description

3-Nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Nitrobenzaldoxime is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group attached to a benzaldoxime structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations. One notable reaction is the Beckmann rearrangement, where the oxime group can be converted into an amide under acidic conditions. This transformation can affect the compound's interaction with biological targets, enhancing its potential efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study focused on its zinc(II) complexes demonstrated significant antibacterial activity against several pathogens, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Klebsiella pneumoniae
  • Salmonella typhimurium
  • Candida albicans

The thiosemicarbazone derivatives of this compound showed enhanced activity compared to other nitro-substituted compounds, suggesting that the presence and position of the nitro group play crucial roles in antimicrobial efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Nitro compounds are known to exhibit antineoplastic activity, and studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antimicrobial Activity : A recent study reported that this compound complexes demonstrated high activity against MRSA with a minimum inhibitory concentration (MIC) significantly lower than that of non-nitro-substituted analogs .
  • Antitumor Activity : Another investigation highlighted that compounds derived from this compound showed promising results in inhibiting tumor growth in vitro, suggesting potential for development into anticancer agents .

Data Summary

Activity Pathogen/Cell Line MIC/IC50 Value Reference
AntimicrobialMRSALow μM
AntimicrobialKlebsiella pneumoniaeLow μM
AnticancerVarious cancer cell linesVaries

Scientific Research Applications

Chemical Reactivity and Synthesis

3-Nitrobenzaldoxime has been studied for its reactivity in various chemical transformations. One notable reaction is the Beckmann rearrangement, where aldoximes are converted into amides. The rate constants for the Beckmann rearrangement of this compound have been compared with other substituted benzaldoximes, revealing its unique kinetic properties.

Beckmann Rearrangement Kinetics

Compoundksyn/kantik_{\text{syn}}/k_{\text{anti}}Observations
This compound< 1Greater planarity leads to lower polymerization rates .
4-Nitrobenzaldoxime> 1Higher degree of polymerization observed .

The anti isomer of this compound exhibits a lower degree of polymerization compared to its ortho and para counterparts, which enhances its reactivity in the Beckmann rearrangement process .

Biological Applications

This compound has potential applications in biological research, particularly as a tool for studying enzyme reactivation. Research has indicated that it can serve as a reactivator for acetylcholinesterase (AChE) inhibited by organophosphorus compounds, which are known for their toxicity.

Enzyme Reactivation Study

In studies evaluating neutral aryloximes as reactivators for AChE inhibited by paraoxon, this compound demonstrated significant reactivation capabilities. The effectiveness was assessed using Ellman’s spectrophotometric assay:

CompoundReactivation Level (%)
This compound6 ± 0
ParaoxonControl

This indicates that this compound may serve as a lead compound for developing more effective antidotes against organophosphate poisoning .

Environmental Chemistry

The compound also finds relevance in environmental chemistry, particularly in the study of pollutants and their degradation pathways. Its ability to undergo oxidation reactions makes it a candidate for exploring methods to remediate contaminated environments.

Oxidation Studies

In a study involving the oxidation of this compound using tungstate sulfuric acid (TSA) and potassium permanganate (KMnO4), the following results were observed:

Reaction ConditionsYield (%)Product
TSA/KMnO4, dichloromethane923-Nitrobenzaldehyde

This transformation highlights its utility in synthetic organic chemistry and potential environmental applications .

Case Studies

Case Study 1: Antidote Development

  • Researchers evaluated various aryloximes for their ability to reactivate AChE inhibited by organophosphates. The study found that this compound could be optimized further to enhance its blood-brain barrier penetration, making it a promising candidate for antidote development against nerve agent toxicity .

Case Study 2: Polymerization Kinetics

  • A comparative kinetic study on the polymerization behavior of substituted benzaldoximes showed that the anti isomer of this compound had significantly lower polymerization rates than other isomers. This property is critical for applications requiring controlled polymerization processes in synthetic pathways .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for evaluating 3-Nitrobenzaldoxime's inhibitory effects on COMT activity?

  • Methodological Answer : Utilize in vitro enzyme activity assays under controlled conditions, measuring COMT activity via spectrophotometric or fluorometric methods. Ensure proper normalization to protein concentration (e.g., pkat mg protein⁻¹) and include controls (e.g., wild-type and untreated samples) to validate specificity. Dose-response studies should be conducted to determine IC₅₀ values. Experimental conditions (e.g., pH, temperature, substrate concentration) must be standardized to minimize variability .

Q. How should this compound be characterized for use in biological staining applications?

  • Methodological Answer : Perform solubility testing in common solvents (e.g., DMSO, ethanol) to determine optimal staining concentrations. Validate staining efficacy using negative and positive controls in histological preparations. Document protocols for fixation, incubation times, and washing steps to ensure reproducibility. Cross-reference with established staining agents (e.g., Phenol Red) to assess relative performance .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow general guidelines for nitroaromatic compounds: use fume hoods to avoid inhalation, wear nitrile gloves, and employ dust-control measures during weighing. While specific safety data for this compound is limited, analogous compounds (e.g., 3-Nitrobenzoic Acid) suggest precautions against skin/eye irritation (H315/H319) and respiratory hazards (H335). Emergency procedures should include rinsing exposed areas with water and seeking medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported COMT inhibition efficacy of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of experimental variables (e.g., enzyme source, assay conditions) to identify confounding factors. For example, variations in COMT isoform specificity (soluble vs. membrane-bound) or substrate competition (e.g., catechol derivatives) may explain discrepancies. Statistical tools like ANOVA or regression analysis can quantify the impact of these variables .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Methodological Answer : Employ hyphenated techniques such as LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity and specificity. Validate extraction protocols (e.g., solid-phase extraction) using spike-and-recovery experiments to account for matrix effects. Include internal standards (e.g., isotopically labeled analogs) to correct for instrument drift .

Q. How can toxicological studies on this compound be designed to address regulatory requirements?

  • Methodological Answer : Follow OECD guidelines for acute and chronic toxicity testing, including in vivo models (e.g., rodent studies) to assess organ-specific effects. Prioritize endpoints such as hepatotoxicity and neurotoxicity, given the structural similarity to nitroaromatic toxins. In vitro assays (e.g., Ames test, micronucleus assay) should evaluate mutagenic potential. Data must be contextualized with exposure routes (oral, dermal, inhalation) relevant to laboratory handling .

Q. What computational approaches predict the reactivity and stability of this compound in aqueous environments?

  • Methodological Answer : Use density functional theory (DFT) to model hydrolysis pathways and identify reactive intermediates (e.g., nitroso derivatives). Solvent effects can be simulated using continuum solvation models (e.g., COSMO-RS). Validate predictions experimentally via pH-dependent stability studies monitored by HPLC or NMR .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in COMT inhibition data caused by batch-to-batch differences in this compound synthesis?

  • Methodological Answer : Implement quality-control measures such as HPLC purity checks (>95%) and elemental analysis for batch consistency. Use standardized reference materials (e.g., CAS 3431-62-7) and document synthetic routes (e.g., nitration of benzaldoxime) in supplementary materials. Statistical process control (SPC) charts can track variability across batches .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to estimate LD₅₀/LC₅₀ values. Use bootstrap resampling to assess confidence intervals for small sample sizes. For mechanistic insights, employ pathway analysis (e.g., Gene Ontology enrichment) on transcriptomic or proteomic datasets .

Q. Experimental Design

Q. How can researchers validate the specificity of this compound in enzyme inhibition assays?

  • Methodological Answer : Perform competitive inhibition assays with substrate analogs (e.g., S-adenosylmethionine) to confirm binding-site competition. Use knockout models (e.g., COMT-deficient cell lines) or selective inhibitors (e.g., tolcapone) as negative controls. Surface plasmon resonance (SPR) can directly measure binding kinetics .

Properties

IUPAC Name

(NZ)-N-[(3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMRLBWXCGBEV-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-62-7
Record name 3-Nitrobenzaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitrobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (5.0 g; 33.1 mmol) in abs. ethanol (40 ml) was added hydroxylamine, hydrochloride (3.45 g; 49.6 mmol) and the resulting suspension was heated to reflux overnight. The cooled mixture was poured into water (100 ml) and the product was filtered off and dried. Yield: 4.5 g (82%).
Quantity
5 g
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reactant
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40 mL
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reactant
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3.45 g
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reactant
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
Quantity
151 g
Type
reactant
Reaction Step One
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Quantity
1 L
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solvent
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Yield
96.6%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitrobenzaldoxime
3-Nitrobenzaldoxime
3-Nitrobenzaldoxime

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